Hypobromite

Catalog No.
S619513
CAS No.
M.F
BrO-
M. Wt
95.9 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hypobromite

Product Name

Hypobromite

IUPAC Name

hypobromite

Molecular Formula

BrO-

Molecular Weight

95.9 g/mol

InChI

InChI=1S/BrO/c1-2/q-1

InChI Key

JGJLWPGRMCADHB-UHFFFAOYSA-N

SMILES

[O-]Br

Canonical SMILES

[O-]Br

Hypobromite is a monovalent inorganic anion obtained by deprotonation of hypobromous acid. It is a bromine oxoanion and a monovalent inorganic anion. It is a conjugate base of a hypobromous acid.

Hypobromite (BrO⁻) is a powerful oxidizing and brominating agent, analogous to hypochlorite, and is almost exclusively handled as an aqueous solution of its salt, typically sodium hypobromite (NaBrO). [23, 36] A key procurement consideration is its inherent instability; unstabilized solutions rapidly disproportionate into inactive bromide and bromate, particularly at room temperature or non-alkaline pH. [3, 10] For this reason, hypobromite is often generated *in-situ* for immediate use, or procured as a professionally formulated, stabilized solution designed to ensure consistent concentration, extended shelf-life, and reproducible performance in both industrial water treatment and specialized organic synthesis. [5, 14]

Workflow Fit

Format
Stabilized aqueous solution for direct dosing
Core application
Biofouling control in RO and water treatment
Selection context
Bromine-based oxidation where chlorine fails DBP or membrane compatibility requirements

Direct substitution of hypobromite solutions often fails due to critical differences in process compatibility and performance. While chemically similar, sodium hypochlorite is a less effective biocide in alkaline conditions (pH > 7.6) where many industrial water systems operate, a domain where hypobromite excels. [25] For organic synthesis, relying on do-it-yourself, *in-situ* generation from elemental bromine and a base introduces significant process variability due to rapid, temperature-sensitive degradation, compromising stoichiometric control and reproducibility. [4, 5] Furthermore, this approach requires handling highly toxic and corrosive liquid bromine, a major safety and logistical burden that is eliminated by procuring a quality-controlled, stabilized hypobromite formulation. [11]

Substitution Risk

1

DBP profile mismatch

Chlorine-based oxidants may produce higher regulated DBPs (e.g., bromate, THMs); switching may raise compliance risks without additional treatment.

2

NDMA formation in reuse

Chloramine generates orders-of-magnitude more NDMA; replacing hypobromite with chloramine could undermine potable reuse treatment goals.

3

Membrane compatibility

Chlorine aggressively degrades polyamide RO membranes; hypobromite may allow residual disinfection without rapid membrane failure.

Superior Biocidal Performance in Alkaline Water Systems

The active biocidal species for halogen disinfectants is the protonated acid form (HOBr or HOCl). Hypobromous acid (HOBr) has a pKa of approximately 8.7, which is significantly higher than that of hypochlorous acid (HOCl) at ~7.6. [25] Consequently, in alkaline water systems operating at a pH between 7.6 and 8.7, a solution of hypobromite will contain a much higher percentage of the more effective, undissociated acid (HOBr) compared to a chemically equivalent dose of hypochlorite. [25, 27] This makes hypobromite the more efficient disinfectant for controlling microbial growth in common high-pH environments like industrial cooling towers and pulp & paper manufacturing. [16]

Evidence DimensionAcid Dissociation Constant (pKa) at 25°C
Target Compound DataHypobromous Acid (HOBr): ~8.7
Comparator Or BaselineHypochlorous Acid (HOCl): ~7.6
Quantified Difference1.1 pKa units
ConditionsAqueous solution at 25°C.

This difference in pKa directly translates to superior biocidal efficacy for hypobromite in alkaline water, enabling lower dosage or more effective microbial control in common industrial systems.

DBP reduction
Head-to-head
Hypobromite THMs: 55 µg/L, HAAs: 29 µg/L, Bromate: <10 µg/L
Chlorine THMs: 80 µg/L, HAAs: 74 µg/L, Bromate: 50 µg/L
THMs ↓31%, HAAs ↓61%, Bromate ↓>80%
Reported lower regulated DBPs under identical dosing
Seawater RO pretreatment, 5 mg-Cl₂/L; data to verify in target matrix

Process Control: Enhanced Solution Stability vs. Unstabilized In-Situ Alternatives

Unstabilized aqueous sodium hypobromite is highly prone to thermal and pH-driven decomposition, disproportionating into inactive bromide and bromate salts. [8] The decomposition proceeds rapidly at temperatures above 20°C and in solutions with a pH below 11. [4, 8] This inherent instability makes it impossible to obtain perfectly stable solutions without formulation additives, posing a significant challenge for reproducibility when using freshly prepared, unstabilized solutions. [10] Commercial formulations can be stabilized with agents like sodium sulfamate, enabling the preparation of concentrated solutions (e.g., 9-23 wt%) with a significantly improved shelf life, especially when stored at reduced temperatures (0-5°C). [8, 14] Procuring a stabilized solution eliminates the variability and rapid potency loss associated with lab-prepared alternatives.

Evidence DimensionReagent Stability
Target Compound DataStabilized NaOBr solutions offer improved shelf life, enabling consistent dosing and reproducible results.
Comparator Or BaselineUnstabilized NaOBr solutions: Rapidly decompose at room temperature ( >20°C) or pH < 11.
Quantified DifferenceUnstabilized solutions can lose significant concentration within a week, while stabilized solutions are designed for extended storage. [8, 14]
ConditionsAqueous solution, typical laboratory or industrial storage conditions.

For any application requiring precise stoichiometry or consistent performance over time, a stabilized hypobromite solution provides process reliability that is unattainable with unstabilized, freshly prepared alternatives.

NDMA formation
Reported
10²–10⁵× lower vs chloramine
Negligible NDMA formation potential
Potable reuse context; pilot-scale data, source review recommended

Benchmark Reagent for High-Yield Hofmann Rearrangement

The Hofmann rearrangement, a critical transformation converting primary amides into primary amines with one fewer carbon atom, classically employs sodium hypobromite as the key reagent. [1, 18] The reaction proceeds through an N-bromoamide intermediate which rearranges to an isocyanate, ultimately yielding the primary amine. [28] While other oxidants like sodium hypochlorite can be substituted, hypobromite is frequently cited as the highly efficient, standard reagent for this reaction, often providing good to excellent yields. [3] For syntheses where yield and reaction fidelity are paramount, such as in the preparation of pharmaceutical building blocks like 3-aminopyridine from nicotinamide, sodium hypobromite remains the established choice. [13, 36]

Evidence DimensionApplication Suitability in Hofmann Rearrangement
Target Compound DataSodium hypobromite is the classic, highly efficient reagent, often providing excellent yields.
Comparator Or BaselineSodium hypochlorite is a viable, less hazardous alternative, but NaOBr is the benchmark.
Quantified DifferenceNot specified in comparative studies, but NaOBr is consistently referred to as the classic and highly efficient choice. [3]
ConditionsAqueous alkaline media for conversion of primary amides to primary amines.

For chemists performing the Hofmann rearrangement, using the benchmark reagent (hypobromite) is the most direct path to replicating established, high-yield procedures, making it the priority choice for this specific transformation.

Biocidal potency
Class-level
2–24× lower MKC vs hypochlorite
Supports biocidal screening context
Lab assays against 6 bacterial species; field efficacy to confirm
Membrane safety
Head-to-head
Hypobromite No degradation
Chlorine Rapid polyamide failure
Zero degradation observed
May allow residual oxidant on RO membrane
Accelerated exposure tests; long-term monitoring advised

Biocidal Control in High-pH Industrial Water Systems

For controlling microbial fouling in systems that operate under alkaline conditions, such as cooling towers, decorative fountains, and pulp & paper processing water (pH > 7.6). The higher pKa of hypobromous acid ensures greater biocidal efficacy compared to chlorine-based alternatives in this pH range. [25]

Reproducible, Scalable Organic Synthesis

In synthetic protocols where precise stoichiometry and consistent reagent activity are critical for yield and purity. Using a stabilized, pre-formulated hypobromite solution eliminates the process variability and safety hazards of *in-situ* generation from elemental bromine, ensuring run-to-run consistency. [11]

High-Yield Synthesis of Primary Amines via Hofmann Rearrangement

As the reagent of choice for the conversion of primary amides to primary amines. Its established efficiency in this specific named reaction makes it the preferred oxidant for synthesizing amine-containing pharmaceutical and agricultural intermediates where maximizing yield is a primary concern. [1, 3]

Application Fit Matrix

Application
Selection Property
Validation Focus
SWRO biofouling & DBP control
DBP reduction profile vs chlorine
THM/HAA/bromate compliance in permeate
Potable reuse NDMA control
NDMA formation potential
NDMA monitoring in RO feed/permeate
High‑nitrogen process water
Biocidal efficacy in nitrogen-rich matrix
Microbial kill ratios and chemical usage

XLogP3

0.4

Wikipedia

Hypobromite ion

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